![molecular formula C9H12N2O2 B2640234 Ethyl 2-(3-aminopyridin-2-YL)acetate CAS No. 295327-27-4](/img/structure/B2640234.png)
Ethyl 2-(3-aminopyridin-2-YL)acetate
Overview
Description
Ethyl 2-(3-aminopyridin-2-YL)acetate is a chemical compound with the molecular formula C9H12N2O2 . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for Ethyl 2-(3-aminopyridin-2-YL)acetate is1S/C9H12N2O2/c1-2-13-9(12)5-7-3-4-11-6-8(7)10/h3-4,6H,2,5,10H2,1H3
. This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
Ethyl 2-(3-aminopyridin-2-YL)acetate is a powder in physical form . The molecular weight of the compound is 180.21 .Scientific Research Applications
Chemodivergent Synthesis
Ethyl 2-(3-aminopyridin-2-YL)acetate is used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP, and the reaction conditions were mild and metal-free .
Synthesis of Novel Heterocyclic Compounds
This compound is used in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives . These derivatives were evaluated for their biological activities against immortalized rat hepatic stellate cells (HSC-T6) .
Anti-Fibrosis Activity
Some of the synthesized 2-(pyridin-2-yl) pyrimidine derivatives have shown promising anti-fibrotic activities . For instance, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) showed the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .
Inhibition of Collagen Expression
The aforementioned compounds 12m and 12q effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro . This indicates that these compounds might be developed into novel anti-fibrotic drugs .
Enantioselective Diels–Alder Cycloaddition
Ethyl 2-(3-aminopyridin-2-YL)acetate can be used in the PyBox–La(OTf)3-catalyzed enantioselective Diels–Alder cycloaddition of 2-alk-2-enoylpyridines with cyclopentadiene . This produces enantiopure disubstituted norbornenes, which possess four contiguous stereocenters and are biologically relevant structures .
Safety and Hazards
Mechanism of Action
Target of Action
It is known that aminopyridines, a class of compounds to which ethyl 2-(3-aminopyridin-2-yl)acetate belongs, serve as pharmacophores for many molecules with significant biological and therapeutic value .
Mode of Action
Aminopyridines are known to interact with their targets through various mechanisms, often involving the formation of bonds with key enzymes or receptors .
Biochemical Pathways
Aminopyridines are known to influence a wide range of biological processes, suggesting that ethyl 2-(3-aminopyridin-2-yl)acetate may also have broad effects on cellular biochemistry .
Pharmacokinetics
It is known that the compound’s lipophilicity and water solubility can influence its bioavailability .
Result of Action
Given the known biological activity of aminopyridines, it is likely that ethyl 2-(3-aminopyridin-2-yl)acetate has significant effects at the molecular and cellular levels .
properties
IUPAC Name |
ethyl 2-(3-aminopyridin-2-yl)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-2-13-9(12)6-8-7(10)4-3-5-11-8/h3-5H,2,6,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLUPVJZCRIMAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=CC=N1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-aminopyridin-2-YL)acetate |
Synthesis routes and methods
Procedure details
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